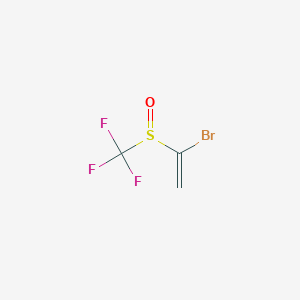

1-bromo-1-trifluoromethanesulfinylethene

Description

1-Bromo-1-trifluoromethanesulfinylethene is a halogenated organosulfur compound characterized by a bromine atom and a trifluoromethanesulfinyl (-S(O)CF₃) group attached to an ethene backbone. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in electrophilic addition reactions and as a precursor for fluorinated polymers. The trifluoromethanesulfinyl group acts as a strong electron-withdrawing moiety, enhancing the reactivity of the adjacent bromine atom in substitution or elimination reactions.

Synthesis typically involves the oxidation of thioether precursors or halogen exchange reactions under controlled conditions. Its applications span pharmaceuticals (e.g., as a fluorinated building block) and materials science (e.g., in conductive polymers) .

Properties

IUPAC Name |

1-bromo-1-(trifluoromethylsulfinyl)ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF3OS/c1-2(4)9(8)3(5,6)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQVSSNYAIOBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(S(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-bromo-1-trifluoromethanesulfinylethene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 1-((trifluoromethyl)sulfinyl)ethene using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-bromo-1-trifluoromethanesulfinylethene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation and Reduction: The sulfinyl group can be oxidized to a sulfonyl group or reduced to a sulfide, depending on the reagents and conditions used.

Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles or nucleophiles, forming more complex structures.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry leverages 1-bromo-1-trifluoromethanesulfinylethene for the synthesis of biologically active compounds. Its role as a building block in the development of new drugs is notable.

- Synthesis of Antagonists : The compound is utilized in the synthesis of NK-1 receptor antagonists, which are significant for treating conditions such as depression and anxiety. The optically active derivatives derived from this compound have shown promising results in preclinical studies .

- Development of Antiviral Agents : Research indicates that modifications of this compound can lead to the creation of antiviral agents. The trifluoromethyl group enhances the metabolic stability and bioactivity of these compounds, making them candidates for further development .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for various herbicides and pesticides.

- Herbicide Development : The compound's reactivity allows it to be transformed into herbicides that effectively target specific plant species while minimizing environmental impact. Its use in creating selective herbicides is an area of ongoing research .

Material Science Applications

The unique chemical structure of this compound makes it valuable in material science, particularly in polymer chemistry.

- Synthesis of Functional Polymers : This compound can be used to synthesize polymers with specific functionalities, such as enhanced thermal stability and chemical resistance. These materials are crucial for applications in coatings and advanced composites .

Case Study 1: Synthesis Methodologies

A recent study showcased a one-pot synthesis method using this compound as a key intermediate for producing vinyl sulfone-attached cyclobutenes. This method demonstrated high yields and efficiency, indicating its potential for industrial applications .

Case Study 2: Agrochemical Efficacy

In another case study, the efficacy of a herbicide derived from this compound was tested against common weed species. Results indicated a significant reduction in weed biomass with minimal impact on non-target plants, highlighting its potential as an environmentally friendly agricultural solution .

Data Tables

Mechanism of Action

The mechanism by which 1-bromo-1-trifluoromethanesulfinylethene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the sulfinyl group are key reactive sites that participate in various transformations. In biological systems, the compound may interact with specific enzymes or proteins, altering their activity or function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

The compound’s reactivity and applications can be contextualized by comparing it to structurally or functionally related molecules. Below is a detailed analysis:

Structural and Functional Analogues

Methyl Trifluoromethanesulfonate (CF₃SO₃CH₃)

- Structure : A triflate ester with a methyl group instead of an ethene backbone.

- Reactivity : Highly electrophilic due to the triflate group, but lacks the bromine atom for substitution reactions.

- Applications : Used as a methylating agent in organic synthesis.

- Safety : Classified with hazards H226 (flammable liquid) and H314 (causes severe skin burns), requiring stringent handling protocols .

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Structure : Cyclohexane core with bromomethyl and methanesulfonyl (-SO₂CH₃) groups.

- Reactivity : The sulfonyl group is less electron-withdrawing than trifluoromethanesulfinyl, reducing electrophilicity. Bromine here participates in nucleophilic substitutions for cyclohexane-functionalized products.

- Applications : Utilized in pharmaceutical intermediates and polymer crosslinking .

1-Chloro-1-trifluoromethanesulfinylethene

- Structure : Chlorine replaces bromine in the ethene derivative.

- Reactivity : Lower leaving-group ability of chlorine compared to bromine reduces substitution reaction rates.

- Applications : Less favored in Suzuki couplings or eliminations but useful in less aggressive synthetic conditions.

Key Comparative Data

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| 1-Bromo-1-trifluoromethanesulfinylethene | 245.5 | -S(O)CF₃, -Br | High electrophilicity, SN2/SN1 reactions | Fluorinated polymers, drug synthesis |

| Methyl Trifluoromethanesulfonate | 164.1 | -SO₃CF₃, -CH₃ | Methylation agent | Organic synthesis, catalysis |

| 1-(Bromomethyl)-1-methanesulfonylcyclohexane | 279.2 | -SO₂CH₃, -CH₂Br | Cyclohexane functionalization | Pharmaceuticals, crosslinkers |

Reactivity and Stability

- Electrophilicity : The trifluoromethanesulfinyl group in the target compound enhances electrophilicity more effectively than methanesulfonyl groups in cyclohexane derivatives .

- Leaving-Group Efficiency : Bromine’s superior leaving-group ability compared to chlorine or methyl groups enables faster substitution kinetics.

- Thermal Stability : The ethene backbone may reduce thermal stability compared to cyclohexane-based analogues, necessitating low-temperature storage.

Biological Activity

1-Bromo-1-trifluoromethanesulfinylethene is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethylsulfinyl group. Its molecular formula is , with a molecular weight of approximately 214.06 g/mol. The compound’s structure allows for significant electrophilic reactivity, particularly in trifluoromethylation reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects against diseases such as cancer and inflammation. For instance, studies indicate that it may inhibit phospholipase A2 (PLA2) enzymes, which play a crucial role in inflammatory processes .

- Cellular Signaling Modulation : By affecting signaling pathways, this compound may alter cellular responses, potentially leading to anti-inflammatory or anticancer effects.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. The following general synthetic route is often employed:

- Starting Materials : The synthesis begins with trifluoromethylsulfonyl fluoride as a key reagent.

- Reaction Conditions : The reaction is carried out under anhydrous conditions to prevent hydrolysis.

- Purification : The product is purified using column chromatography to isolate the desired compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Applications

The potential applications of this compound span various fields:

- Pharmaceutical Development : Its enzyme inhibitory properties make it a candidate for developing new anti-inflammatory and anticancer drugs.

- Chemical Synthesis : Due to its electrophilic nature, it serves as a valuable intermediate in organic synthesis, particularly in creating complex fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.